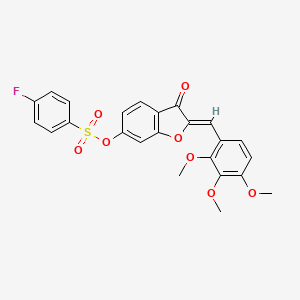

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Description

The compound “(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate” is a benzofuran derivative characterized by a benzylidene moiety substituted with 2,3,4-trimethoxy groups and a 4-fluorobenzenesulfonate ester at the 6-position of the benzofuran core. Its Z-configuration at the benzylidene double bond is critical for maintaining structural rigidity, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FO8S/c1-29-19-11-4-14(23(30-2)24(19)31-3)12-21-22(26)18-10-7-16(13-20(18)32-21)33-34(27,28)17-8-5-15(25)6-9-17/h4-13H,1-3H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFFMEWYVVGKKT-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic compound with a unique structural configuration that suggests significant potential for various biological activities. This compound belongs to a class of benzofuran derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The molecular formula of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is C24H19FO8S, with a molecular weight of approximately 450.46 g/mol. The structure features a benzofuran core substituted with multiple functional groups that enhance its reactivity and biological activity.

Research indicates that compounds similar to (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran derivatives exhibit various mechanisms of action:

- Topoisomerase Inhibition : Docking simulations have identified human topoisomerases I and II as potential targets for this compound. Inhibitory activity against these enzymes has been demonstrated through direct enzymatic assays. For instance, related compounds have shown significant anticancer activity by inducing apoptosis in cancer cell lines such as MCF-7 .

- Antioxidant Properties : The presence of methoxy groups in the structure contributes to its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress within cells.

- Cytotoxicity : Initial studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines while maintaining selectivity towards malignant cells over non-malignant cells .

Biological Activity Data

The biological activities of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate can be summarized in the following table:

Case Studies

- MCF-7 Cell Line Study : A study investigating the effects of similar benzofuran derivatives on MCF-7 cells demonstrated that certain compounds led to significant cell death through apoptosis mechanisms. The IC50 values indicated a promising therapeutic window for further analog development .

- Comparative Analysis : In comparative studies with established anticancer agents like colchicine and ellipticine, the newly synthesized compounds exhibited lower overall cytotoxicity against normal cells while maintaining efficacy against cancerous cells . This suggests a favorable safety profile for potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Functional Group Impact

- Benzylidene Substituents: 2,3,4- vs. This asymmetry may alter binding pocket interactions in biological targets . Dimethoxy vs. Trimethoxy: The 3,4-dimethoxy analog () lacks the 2-methoxy group, reducing steric bulk and electron-donating effects, which could decrease binding affinity in hydrophobic environments .

- Ester/Sulfonate Groups: 4-Fluorobenzenesulfonate: The fluorine atom enhances electron-withdrawal, improving resistance to enzymatic degradation compared to the 4-methoxybenzenesulfonate in . Aromatic vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.